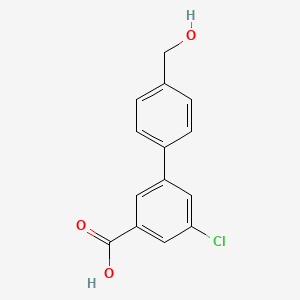

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

Descripción general

Descripción

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid: is an organic compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . This compound is characterized by the presence of a chloro group at the 5-position and a hydroxymethyl group at the 4-position of the phenyl ring, which is attached to a benzoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Hydroxymethylation: The hydroxymethyl group is introduced via hydroxymethylation reactions, often using formaldehyde and a base such as sodium hydroxide.

Carboxylation: The final step involves the carboxylation of the intermediate compound to form the benzoic acid derivative.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alkoxides.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent.

Major Products:

Oxidation: 5-Chloro-3-(4-carboxyphenyl)benzoic acid.

Reduction: 5-Hydroxy-3-(4-hydroxymethylphenyl)benzoic acid.

Substitution: 5-Amino-3-(4-hydroxymethylphenyl)benzoic acid.

Aplicaciones Científicas De Investigación

1.1. Anti-inflammatory and Analgesic Properties

One of the primary applications of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is in the development of anti-inflammatory and analgesic agents. Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity, which is crucial in treating conditions such as arthritis and other inflammatory disorders. For instance, a study showed that administration of this compound reduced levels of pro-inflammatory cytokines like TNF-α and IL-1β in animal models, indicating its potential for therapeutic use in inflammation-related diseases .

1.2. Synthesis of Novel Drug Candidates

The compound serves as an intermediate in the synthesis of novel drug candidates targeting various biological pathways. Its structural features allow for modifications that enhance bioactivity and selectivity towards specific receptors, such as cyclooxygenase-2 (COX-2), which is involved in pain and inflammation pathways . The ability to modify the hydroxymethyl group further expands its utility in drug design.

2.1. Herbicide Development

This compound is also explored as a potential herbicide. Its chlorinated structure contributes to herbicidal activity by disrupting plant growth processes. Research indicates that derivatives can inhibit specific enzymes involved in plant metabolism, making them effective in controlling weed populations without harming crops .

2.2. Plant Growth Regulators

In addition to herbicides, this compound may be utilized as a plant growth regulator, promoting desired growth characteristics while minimizing adverse effects on non-target species. The precise mechanism involves modulation of hormonal pathways within plants, leading to enhanced growth or stress resistance .

Synthesis and Production Methods

4.1. Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound derivatives in vivo and in vitro. In one study involving rodent models, the compound exhibited a significant reduction in pain response compared to standard analgesics like acetaminophen, suggesting its potential as a more effective pain management option .

4.2. Environmental Impact Assessments

Research has also focused on the environmental impact of using this compound in agricultural settings. Studies indicate that while effective as an herbicide, careful management is required to minimize runoff and protect non-target species .

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparación Con Compuestos Similares

- 5-Chloro-2-(4-hydroxymethylphenyl)benzoic acid

- 4-Chloro-3-(4-hydroxymethylphenyl)benzoic acid

- 5-Bromo-3-(4-hydroxymethylphenyl)benzoic acid

Comparison: 5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the chloro and hydroxymethyl groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications. For example, the presence of a chloro group at the 5-position may enhance its stability and reactivity compared to a bromo group or a different substitution pattern.

Actividad Biológica

5-Chloro-3-(4-hydroxymethylphenyl)benzoic acid is a compound of significant interest in biological research due to its potential therapeutic applications and unique structural properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and a hydroxymethyl group attached to a benzoic acid framework. This unique structure allows for various interactions with biological targets, making it a valuable model for studying similar compounds.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the chloro and hydroxymethyl groups enhances its binding affinity to these targets, influencing their activity. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.

- Receptor Modulation : It can modulate receptor signaling pathways, thereby affecting cellular responses.

- Cellular Process Alteration : The compound may influence various cellular processes, leading to anti-inflammatory or antimicrobial effects .

Anti-inflammatory Effects

Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, in a study using an LPS-induced inflammation model in rats, compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines such as TNF-α and IL-1β. The mechanism was hypothesized to involve binding to COX-2 and inhibiting NF-κB signaling pathways .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have indicated that it possesses activity against various bacterial strains, making it a candidate for further development as an antibiotic. The structure-activity relationship (SAR) suggests that modifications in the functional groups can enhance its efficacy against specific pathogens .

Case Studies

-

Anti-inflammatory Study :

- Objective : To evaluate the anti-inflammatory effects of this compound in an LPS-induced rat model.

- Findings : Significant reduction in TNF-α (5.70 ± 1.04 × 10³ pg/mL, p < 0.001) and IL-1β (2.32 ± 0.28 × 10³ pg/mL, p < 0.001) levels were observed post-treatment.

- : The compound may serve as a novel therapeutic agent for COX-related inflammatory diseases .

-

Antimicrobial Study :

- Objective : To assess the antibacterial activity of related benzoic acid derivatives.

- Findings : Compounds exhibited minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Bacillus subtilis and other Gram-positive bacteria.

- : The structural modifications significantly impacted antimicrobial potency, suggesting potential for developing new antibiotics .

Data Table: Biological Activities Summary

Propiedades

IUPAC Name |

3-chloro-5-[4-(hydroxymethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPVCQDOLKHJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00689117 | |

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262005-64-0 | |

| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00689117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.